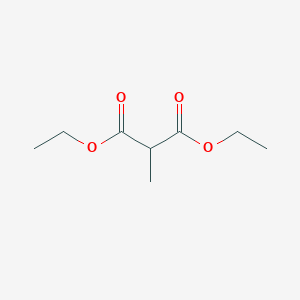

Malonate de diéthyle et de méthyle

Vue d'ensemble

Description

Diethyl methylmalonate is a colorless, fragrant liquid . It is used as an intermediate for the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory agents with 2-acrylpropionic acid structures . It is also used in the flavor and fragrance industries .

Synthesis Analysis

Diethyl methylmalonate can be prepared by the reaction of monochloroacetic acid with methanol, carbon monoxide, or by the reaction of cyanoacetic acid (the half nitriled-malonic acid) with ethyl alcohol . Another method involves the alkylation of diethyl malonate with methyl iodide in the presence of anhydrous potassium carbonate .

Molecular Structure Analysis

The molecular formula of Diethyl methylmalonate is C8H14O4 . Its InChI is InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 and its Canonical SMILES is CCOC(=O)C©C(=O)OCC .

Chemical Reactions Analysis

Diethyl methylmalonate reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . It also causes the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .

Physical and Chemical Properties Analysis

Diethyl methylmalonate is a liquid at 20°C . It has a molecular weight of 174.19 g/mol , a boiling point of 199°C , a flash point of 82°C , and a specific gravity of 1.02 . Its refractive index is 1.41 .

Applications De Recherche Scientifique

Synthèse organique

Le malonate de diéthyle et de méthyle est un réactif couramment utilisé en synthèse organique. Il est utilisé pour introduire la partie méthylmalonate dans une variété de molécules organiques, qui peuvent ensuite subir d'autres réactions pour former des structures plus complexes .

Recherche pharmaceutique

En recherche pharmaceutique, le this compound est souvent utilisé comme matière première pour la synthèse de divers médicaments. Par exemple, il peut être utilisé dans la production de barbituriques, une classe de médicaments qui agissent comme dépresseurs du système nerveux central .

Science des polymères

Le this compound a été utilisé dans l'alkylation du poly(chlorométhylstyrène) lors de la catalyse par transfert de phase . Ce processus est important dans le domaine de la science des polymères, où il est utilisé pour modifier les propriétés des polymères .

Fermentation de l'érythromycine

Le this compound a été utilisé pour étudier l'effet de la supplémentation directe du milieu avec le diester du méthylmalonate sur la fermentation de l'érythromycine dans la souche Saccharopolyspora erythraea mutB . Ces recherches pourraient conduire à des méthodes améliorées pour la production de l'érythromycine, un antibiotique largement utilisé .

Science des matériaux

En science des matériaux, le this compound peut être utilisé comme plastifiant, c'est-à-dire une substance ajoutée aux plastiques pour augmenter leur flexibilité, leur transparence, leur durabilité et leur longévité .

Chimie analytique

En chimie analytique, le this compound peut être utilisé comme étalon pour calibrer les instruments et valider les méthodes. Sa structure et ses propriétés bien définies en font un candidat idéal pour cet usage .

Mécanisme D'action

Target of Action

Diethyl methylmalonate is a derivative of malonic acid and is a vital intermediate in the metabolism of fat and protein . It primarily targets the methylmalonyl-CoA mutase reaction , a crucial step in the metabolism of certain amino acids and odd-chain fatty acids .

Mode of Action

Diethyl methylmalonate interacts with its targets through a process known as alkylation . It reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This interaction results in changes in the biochemical pathways involved in the metabolism of fat and protein .

Biochemical Pathways

Diethyl methylmalonate affects the propionate pathway , which is involved in the metabolism of certain essential amino acids, propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain . Abnormalities in this pathway can lead to a metabolic disease known as methylmalonic aciduria .

Pharmacokinetics

It’s known that the compound has a boiling point of 198-199 °c and a density of 1022 g/mL at 20 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The alkylation caused by diethyl methylmalonate results in the formation of 2-(3-oxocyclohexyl)-2-cyclohexenone . This compound has been found to increase erythromycin A production by 250-300% when the medium is supplemented with 15 mM levels of this solvent .

Action Environment

The action of diethyl methylmalonate is influenced by environmental factors. For instance, the presence of diethyl methylmalonate in the medium can restore normal growth and pigmentation in certain strains of Saccharopolyspora erythraea . Furthermore, the compound’s efficacy and stability may be affected by factors such as temperature and pH, given its chemical properties .

Safety and Hazards

Diethyl methylmalonate is combustible and causes serious eye irritation . It is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Analyse Biochimique

Biochemical Properties

Diethyl methylmalonate is involved in various biochemical reactions. It reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This reaction involves the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .

Cellular Effects

In cellular processes, diethyl methylmalonate has been used to investigate the effect of direct supplementation of the medium with di-ester of methylmalonate on erythromycin fermentation in Saccharopolyspora erythraea mutB strain . This suggests that diethyl methylmalonate can influence cellular metabolism and gene expression.

Molecular Mechanism

Its reaction with 2-cyclohexenone suggests that it may interact with enzymes and other biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Diethyl methylmalonate is likely involved in metabolic pathways related to its parent compound, methylmalonic acid. Methylmalonic acid is a by-product of certain metabolic processes, including the metabolism of essential amino acids like methionine, valine, threonine, and isoleucine . It’s also involved in the metabolism of propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain .

Propriétés

IUPAC Name |

diethyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQZOUHVTJNGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060565 | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl methylmalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-08-5 | |

| Record name | Diethyl methylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-methyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD9S8CQN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diethyl methylmalonate?

A1: Diethyl methylmalonate has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.

Q2: Is there spectroscopic data available for diethyl methylmalonate?

A2: While the provided research papers don't include specific spectroscopic data, they highlight its use in various reactions. Researchers often utilize techniques like NMR spectroscopy and mass spectrometry for characterization. For detailed spectroscopic information, consult spectral databases or conduct specific analyses.

Q3: What is the role of diethyl methylmalonate in organic synthesis?

A4: Diethyl methylmalonate serves as a valuable reagent in various organic reactions, particularly in alkylation and condensation reactions. Its structure, featuring an active methylene group, enables its participation in reactions leading to the formation of carbon-carbon bonds. [, , , , , , ]

Q4: Can you provide specific examples of reactions involving diethyl methylmalonate?

A5: Certainly! Diethyl methylmalonate is a key component in the synthesis of karanal, involving alkylation and reduction reactions. [] It also plays a crucial role in the Michael addition reaction with ethyl crotonate, contributing to our understanding of abnormal addition mechanisms. [] Additionally, it acts as a building block in synthesizing substituted nitroaromatic compounds via tandem Michael addition-vicarious nucleophilic substitution reactions. []

Q5: Are there any studies on the use of diethyl methylmalonate in polymerization reactions?

A6: Yes, research demonstrates that palladium-catalyzed coupling polymerization of bromophenylallenes with sodium diethyl methylmalonate yields soluble trisubstituted poly(phenylene-vinylene)s. This highlights its versatility in polymer chemistry. []

Q6: How does the structure of diethyl methylmalonate influence its reactivity?

A7: The presence of the methyl group in diethyl methylmalonate introduces steric hindrance, affecting its reactivity compared to diethyl malonate. Studies on the Michael addition reaction highlight this difference, with diethyl methylmalonate exhibiting a greater propensity for rearrangement reactions. [, ]

Q7: Can you elaborate on the significance of these structural differences in reactivity?

A8: Absolutely. The distinct reactivity of diethyl methylmalonate compared to diethyl malonate is crucial in understanding reaction pathways and predicting product outcomes. For instance, in the Michael addition to ethyl crotonate, diethyl methylmalonate undergoes ethoxycarbonyl group migration, while diethyl malonate does not, illustrating the impact of the methyl substituent. [, ]

Q8: What about the safety and environmental considerations for diethyl methylmalonate?

A8: While the provided research doesn't explicitly address SHE regulations or environmental impact, it's essential to handle all chemicals responsibly. Consulting safety data sheets and adhering to best practices for storage, handling, and disposal are crucial for ensuring safety and minimizing environmental impact.

Q9: How is diethyl methylmalonate typically analyzed and quantified?

A11: Researchers often employ techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the analysis and quantification of diethyl methylmalonate. These methods enable separation and detection based on its physicochemical properties. []

Q10: What are some valuable resources for further research on diethyl methylmalonate?

A10: For those interested in exploring diethyl methylmalonate further, resources like chemical databases (e.g., PubChem, ChemSpider), scientific literature databases (e.g., PubMed, Scopus), and research supplier catalogs are invaluable. These platforms provide information on its properties, reported applications, and commercial availability.

Q11: Has diethyl methylmalonate contributed to any significant discoveries or developments in chemistry?

A13: Research on diethyl methylmalonate has contributed to our understanding of reaction mechanisms, particularly in the context of the Michael addition reaction. Its use in elucidating the "abnormal Michael reaction" has been instrumental in advancing the field of organic chemistry. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)